Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate
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Overview
Description
Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phenoxyethylthio Group: The phenoxyethylthio group can be introduced via a nucleophilic substitution reaction where a phenoxyethyl halide reacts with a thiol-substituted benzimidazole.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Corrosion Inhibition: Forms a protective film on metal surfaces, reducing the rate of corrosion.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzimidazole acetate: Lacks the phenoxyethylthio group, making it less versatile in terms of functionalization.
Phenoxyethyl benzimidazole: Does not have the ester group, limiting its solubility and reactivity.
Uniqueness
Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is unique due to its combination of a benzimidazole core, phenoxyethylthio group, and ethyl acetate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
ethyl 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-23-18(22)14-21-17-11-7-6-10-16(17)20-19(21)25-13-12-24-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDVODLLQNDIOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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